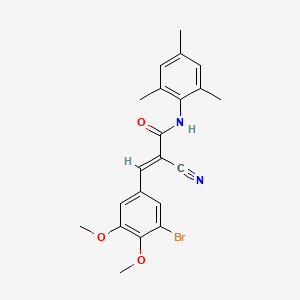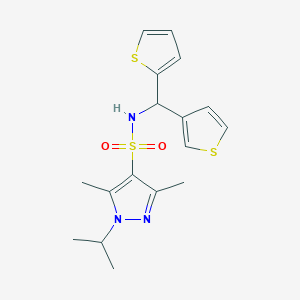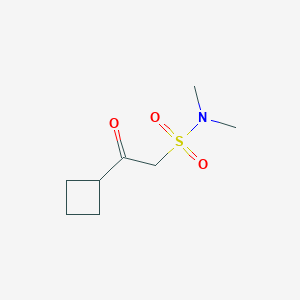![molecular formula C10H16N2O2 B2720786 2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol CAS No. 2201615-97-4](/img/structure/B2720786.png)
2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Molecular Structure Analysis
The oxazole ring in the compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The compound also contains a cyclobutanol group and a methylamino group, both of which are attached to the oxazole ring.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxazole ring and the other functional groups present. Oxazoles can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could contribute to its stability and reactivity .Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has led to the identification and characterization of various compounds related to the chemical structure of 2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol. Studies have highlighted the synthesis of related compounds, showcasing their potential in creating novel research chemicals and the importance of accurate labeling and identification due to the complexity of these molecules. For instance, the synthesis and differentiation of regioisomers such as 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer, underline the intricate nature of synthetic cannabinoid compounds, emphasizing the need for thorough analytical characterization to support correct identification and potential pharmacological investigation McLaughlin et al., 2016.
Cycloaddition Reactions
The cycloaddition of azides to alkynes, forming 1H-[1,2,3]-triazoles, is a pivotal reaction in synthetic organic chemistry, offering a route to diversely substituted triazoles. Such reactions, including the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition, are fundamental in constructing peptide backbones or side chains, indicating the versatility of these reactions in synthesizing complex molecules Tornøe et al., 2002.
Antimicrobial Activity
The study of Schiff base ligands containing cyclobutane and thiazole rings has led to the synthesis of compounds demonstrating significant antimicrobial activity. This research underscores the potential of these compounds in developing new antimicrobial agents, highlighting the importance of structural diversity in medicinal chemistry Cukurovalı et al., 2002.
Metabolism Studies
Metabolism studies of new illicit drugs by human liver microsomes have provided crucial insights into the metabolic pathways of compounds structurally related to this compound. These studies are essential for understanding the pharmacokinetics and potential toxicological profiles of new psychoactive substances, contributing significantly to forensic toxicology and public health safety Takayama et al., 2014.
Synthetic Approaches to Cyclobutane Derivatives
Innovative synthetic approaches have led to the creation of cyclobutane derivatives, demonstrating the utility of these structures in constructing complex molecular frameworks. Techniques such as tandem carbolithiation/cyclization sequences have been explored, providing efficient routes to substituted cyclobutanones and highlighting the cyclobutane core's role in synthetic organic chemistry Robinson et al., 1997.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Future Directions
Oxazole derivatives are an active area of research in medicinal chemistry due to their wide range of biological activities . Future research could involve synthesizing new oxazole derivatives, investigating their biological activities, and optimizing their properties for potential therapeutic applications.
properties
IUPAC Name |
2-[methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-5-8(14-11-7)6-12(2)9-3-4-10(9)13/h5,9-10,13H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZCQWQSATMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)
![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)
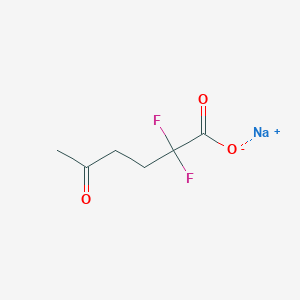
![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)
![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid](/img/structure/B2720710.png)
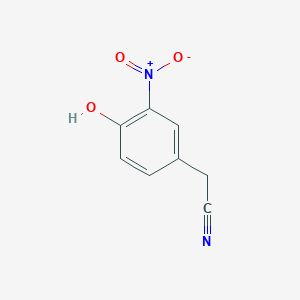
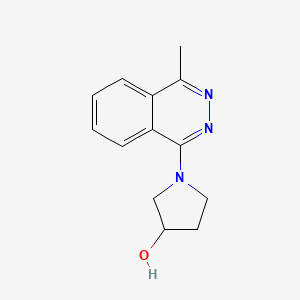

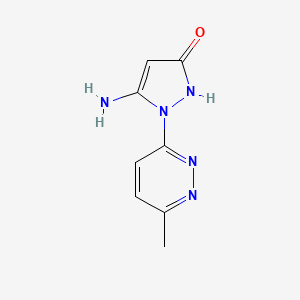
![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)
